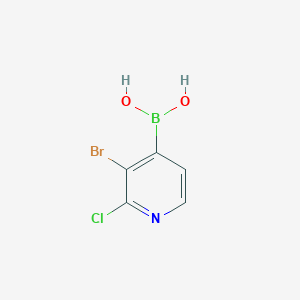

Ácido 2-bromo-5-cloropiridina-4-borónico

Descripción general

Descripción

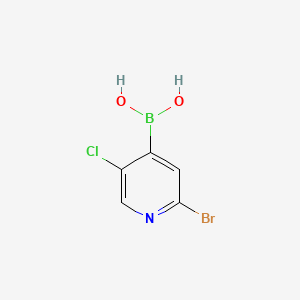

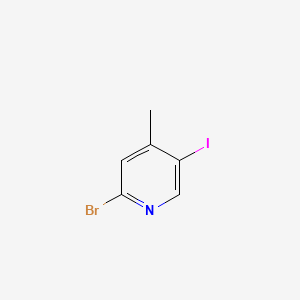

2-Bromo-5-chloropyridine-4-boronic acid is a chemical compound with the molecular formula C5H4BBrClNO2 . It has a molecular weight of 236.26 g/mol . It is a solid substance that should be stored at 2-8°C .

Molecular Structure Analysis

The InChI code for 2-Bromo-5-chloropyridine-4-boronic acid is 1S/C5H4BBrClNO2/c7-5-1-3 (6 (10)11)4 (8)2-9-5/h1-2,10-11H . This indicates the presence of bromine, chlorine, and boronic acid functional groups attached to a pyridine ring.Chemical Reactions Analysis

Boronic acid esters, such as 2-Bromo-5-chloropyridine-4-boronic acid, can undergo transesterification and metathesis reactions . They can also participate in palladium-catalyzed homo-coupling reactions to give the corresponding biaryl .Physical and Chemical Properties Analysis

2-Bromo-5-chloropyridine-4-boronic acid has a molecular weight of 236.26 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 234.92070 g/mol . The compound has a topological polar surface area of 53.4 Ų .Aplicaciones Científicas De Investigación

Reacción de Acoplamiento Cruzado de Suzuki–Miyaura

Ácido 2-bromo-5-cloropiridina-4-borónico: es un reactivo fundamental en la reacción de acoplamiento cruzado de Suzuki–Miyaura (SM) . Esta reacción es una piedra angular en la química orgánica, permitiendo la formación de enlaces carbono-carbono en condiciones suaves. La porción de ácido borónico de este compuesto reacciona con diversos compuestos que contienen halógenos en presencia de un catalizador de paladio, lo que lleva a la síntesis de estructuras biarílicas que son prevalentes en productos farmacéuticos, agroquímicos y materiales avanzados.

Estudios de Protodesboronación

La estabilidad y reactividad del compuesto lo hacen adecuado para estudios en reacciones de protodesboronación . Estas reacciones son cruciales para comprender la eliminación del grupo boro después de la síntesis, lo que es un paso significativo en la modificación de moléculas orgánicas. Las ideas obtenidas de tales estudios pueden llevar al desarrollo de nuevas metodologías sintéticas.

Radioligandos de Tomografía por Emisión de Positrones (PET)

En el campo de la imagenología médica, This compound se ha utilizado en la preparación de radioligandos PET . Estos radioligandos son esenciales para visualizar y cuantificar funciones fisiológicas a nivel molecular, proporcionando información valiosa para el diagnóstico y tratamiento de enfermedades.

Síntesis de Antagonistas del Receptor de Orexin

Este compuesto se ha utilizado en la síntesis de antagonistas del receptor de orexin . Estos antagonistas tienen potencial terapéutico para tratar trastornos del sueño, como el insomnio, al regular el sistema de orexin que promueve la vigilia.

Inhibidores de la Sintetasa de Prostaglandina E Microsomal-1

El ácido borónico también es un ingrediente clave en la síntesis de inhibidores de la sintetasa de prostaglandina E microsomal-1 . Estos inhibidores se estudian por sus propiedades antiinflamatorias y su posible uso en el tratamiento de afecciones como la artritis y el cáncer.

Agroquímicos e Intermediarios de Tintes

Debido a sus grupos halógenos reactivos, This compound sirve como un intermedio importante en la síntesis de agroquímicos y colorantes . Estas aplicaciones destacan el papel del compuesto en la creación de compuestos que protegen los cultivos y contribuyen al desarrollo de nuevos tintes.

Desarrollo de Nuevos Ácidos Borónicos y Ésteres

Los investigadores han utilizado This compound para desarrollar nuevos ácidos borónicos y ésteres halopiridinílicos . Estos nuevos compuestos amplían el conjunto de herramientas disponibles para los químicos para crear moléculas más complejas y funcionalizadas.

Intermediarios Farmacéuticos

Por último, la utilidad del compuesto se extiende a su función como intermedio farmacéutico . Participa en los procesos de acoplamiento de Suzuki-Miyaura que son fundamentales en la síntesis de una amplia gama de compuestos farmacéuticos, lo que demuestra su versatilidad e importancia en el desarrollo de fármacos.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Direcciones Futuras

The use of boronic acid-based linkages in the synthesis of covalent adaptable networks, such as vitrimers, is a promising area of research . The quick exchange kinetics of these linkages and their easy application in various polymer systems make them ideal for the development of new materials with longer lifetimes and easy recyclability .

Mecanismo De Acción

Target of Action

The primary target of 2-Bromo-5-chloropyridine-4-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 2-Bromo-5-chloropyridine-4-boronic acid . This reaction is a key step in many synthetic procedures, allowing for the formation of complex organic compounds from simpler precursors .

Result of Action

The result of the action of 2-Bromo-5-chloropyridine-4-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of complex organic compounds from simpler precursors .

Action Environment

The action of 2-Bromo-5-chloropyridine-4-boronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst . Additionally, the compound should be stored in a closed vessel under -20°C to maintain its stability .

Propiedades

IUPAC Name |

(2-bromo-5-chloropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrClNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBDNRIHMPUZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Cl)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657070 | |

| Record name | (2-Bromo-5-chloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-51-2 | |

| Record name | B-(2-Bromo-5-chloro-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-5-chloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519873.png)

![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)

![Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate](/img/structure/B1519883.png)